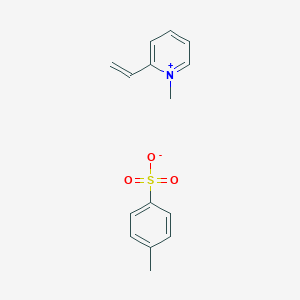
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate, the preparation method involves the reaction of 2-ethenyl-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts can undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces pyridine derivatives .
Scientific Research Applications
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting cellular processes. This interaction can lead to antimicrobial effects by targeting bacterial cell membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-3-[[4-[[4-[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]phenyl]-1-oxo-2-propenyl]amino]benzoyl]amino]-, salt with 4-methylbenzenesulfonic acid (1:2) .
- N-(1-Ethoxyvinyl)pyridinium Triflates .
Uniqueness
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific structure and the presence of the 2-ethenyl-1-methyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts .
Properties
CAS No. |
13624-14-1 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
OGNHTEFUCYVGFW-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C |
Key on ui other cas no. |
13624-14-1 26045-14-7 |
Synonyms |
1-Methyl-2-vinylpyridinium·p-toluenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















